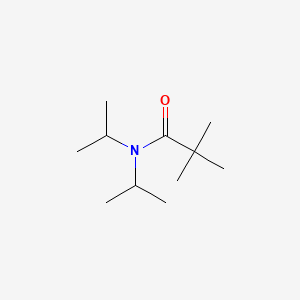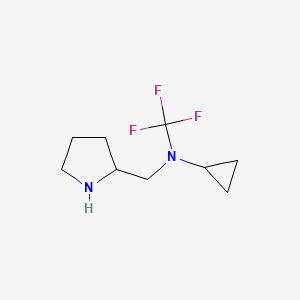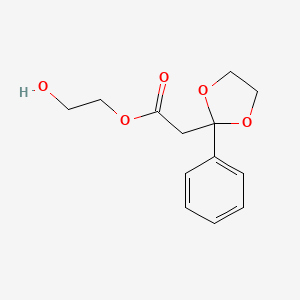
3,6-Dibromo-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2-methylphenol is an organic compound with the molecular formula C₇H₆Br₂O. It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous due to its high yield and selectivity. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated phenols.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-2-methylphenol involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms on the benzene ring make it a reactive compound, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
3,6-Dibromo-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3rd and 6th positions, along with a methyl group at the 2nd position, differentiates it from other dibromophenols and influences its behavior in chemical reactions .
Eigenschaften
Molekularformel |
C7H6Br2O |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
3,6-dibromo-2-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
QPWFTOHHAGHUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)




![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)







